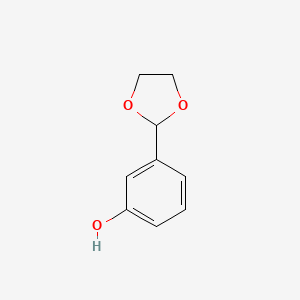

3-(1,3-Dioxolan-2-yl)phenol

Description

Contextual Significance in Modern Organic Synthesis and Retrosynthetic Strategies

In the realm of modern organic synthesis, the strategic use of protecting groups is fundamental to achieving the selective transformation of multifunctional molecules. The dioxolane group in 3-(1,3-Dioxolan-2-yl)phenol is a classic example of a protecting group for an aldehyde. wikipedia.org This compound is conceptually derived from 3-hydroxybenzaldehyde (B18108), where the aldehyde functionality is masked as a cyclic acetal (B89532). This protection strategy is crucial as it allows for chemical modifications on the phenolic part of the molecule without affecting the aldehyde group, which might otherwise undergo unwanted reactions such as oxidation or reduction. evitachem.com

Retrosynthetic analysis, a technique for planning organic syntheses, often identifies the need to mask reactive functional groups. airitilibrary.comscitepress.org When designing a synthesis for a complex target molecule containing a 3-hydroxybenzaldehyde subunit, a chemist might perform a disconnection that leads back to this compound as a key intermediate. amazonaws.com The dioxolane group can be readily introduced by reacting 3-hydroxybenzaldehyde with ethylene (B1197577) glycol under acidic conditions and can be just as easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde at the desired stage of the synthesis. orgsyn.org This robust and reversible protection makes this compound a significant component in the synthetic chemist's toolbox.

Historical Trajectories and Milestones in Phenolic and Dioxolane Chemistry Relevant to the Compound

The chemistry of phenolic compounds is extensive, with phenols being recognized early on as important industrial chemicals and versatile synthetic precursors. units.itresearchgate.netopenresearchlibrary.org Their electron-rich aromatic ring is susceptible to electrophilic substitution, and the hydroxyl group can be readily converted into ethers and esters, making them foundational materials in the synthesis of pharmaceuticals, polymers, and other fine chemicals. units.itrsdjournal.org

The development of dioxolanes as protecting groups for carbonyl compounds was a significant milestone in organic synthesis. wikipedia.orgnih.gov The use of ethylene glycol to form cyclic acetals offered a stable and reliable method to protect aldehydes and ketones from a wide range of reaction conditions. organic-chemistry.orgacs.org This strategy became particularly important in the synthesis of complex natural products where chemoselectivity is paramount. wikipedia.org The convergence of these two areas of chemistry—the versatile reactivity of phenols and the robust protection offered by dioxolanes—led to the utility of compounds like this compound. It represents a pre-functionalized building block where the inherent reactivity of a phenolic aldehyde is tamed and controlled, ready for strategic deployment in a multi-step synthesis.

Current Research Frontiers and Unexplored Avenues for this compound

Current research continues to leverage the dual functionality of this compound and its derivatives. It serves as a precursor in the synthesis of a variety of more complex molecules. evitachem.com For instance, the phenolic hydroxyl group can direct electrophilic substitution reactions to specific positions on the aromatic ring, allowing for the introduction of additional functional groups. evitachem.com The resulting substituted phenols can then be used in cross-coupling reactions or other transformations.

One area of exploration involves using the phenolic moiety to construct novel heterocyclic systems. For example, derivatives of this compound could be used in the synthesis of benzofurans or other oxygen-containing heterocycles. rsc.org Furthermore, the compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antioxidant properties. evitachem.comnih.gov

Unexplored avenues could include the development of new catalytic methods for the synthesis and transformation of this compound. For example, photocatalytic methods, which have seen a surge in interest for the functionalization of phenols, could be applied to this compound to achieve novel transformations under mild conditions. units.it Additionally, the incorporation of this scaffold into advanced materials, such as polymers or liquid crystals, remains a largely unexplored area. The interplay between the rigid phenolic ring and the more flexible dioxolane group could lead to materials with interesting physical and chemical properties. cymitquimica.com

Scope and Objectives of Focused Research on this compound

Focused research on this compound aims to fully exploit its synthetic potential and explore its utility in various applications. The primary objectives of such research would include:

Optimization of Synthesis: Developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of this compound from readily available starting materials.

Exploration of Reactivity: Systematically investigating the reactivity of both the phenolic hydroxyl group and the aromatic ring to expand the library of accessible derivatives. This includes exploring a wider range of electrophilic substitution, cross-coupling, and condensation reactions.

Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products and pharmaceutically active compounds.

Development of Novel Materials: Incorporating the this compound scaffold into the design and synthesis of new polymers, ligands for catalysis, and other functional materials.

Biological Evaluation: Screening new derivatives of this compound for a broader range of biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons (multiplets, ~6.5-7.5 ppm) - Phenolic proton (broad singlet, variable shift) - Acetal proton (singlet, ~5.5-6.0 ppm) - Ethylene glycol protons (multiplet, ~3.8-4.2 ppm) |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm) - Acetal carbon (~100-110 ppm) - Ethylene glycol carbons (~65 ppm) |

| IR Spectroscopy | - O-H stretch (broad, ~3200-3600 cm⁻¹) - C-H stretch (aromatic, ~3000-3100 cm⁻¹) - C-H stretch (aliphatic, ~2850-3000 cm⁻¹) - C=C stretch (aromatic, ~1450-1600 cm⁻¹) - C-O stretch (strong, ~1000-1300 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 166 - Fragments corresponding to the loss of parts of the dioxolane ring or the phenolic group. |

Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in IR, would need to be determined from an actual spectrum of the compound. mdpi.comrsc.orgacs.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

7070-85-1 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)phenol |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2 |

InChI Key |

ORZIHESPONWBAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl Phenol and Its Functionalized Analogs

Advanced Strategies for Carbon-Carbon Bond Formation in Aryl-Dioxolane Systems

The creation of carbon-carbon bonds on the aryl ring of dioxolane systems is fundamental for generating functionalized analogs. Modern synthetic methods offer precise control over these transformations.

Transition Metal-Catalyzed Cross-Coupling Approaches for Aryl Substitutions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. eie.grchemie-brunschwig.ch The Suzuki-Miyaura and Heck reactions are particularly prominent in this area. wikipedia.orgmdpi.comorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method has been successfully used to introduce aryl or vinyl groups onto the aromatic ring of dioxolane-protected phenols. nih.gov A key advantage of this reaction is the commercial availability of a wide range of boronic acids and the relatively mild reaction conditions. libretexts.org For instance, the coupling of an aryl halide with a dioxolane-containing boronic acid can proceed in the presence of a palladium catalyst and a base to yield the desired biaryl product. nih.govdntb.gov.ua The efficiency of these reactions can be high, with yields of up to 93% reported for the coupling of various aryl and heteroaryl halides. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Potassium Dioxolanylethyltrifluoroborate | PdCl₂(AᵗaPhos)₂ (2.5) | Cs₂CO₃ | Toluene/H₂O | 100 | 74 | nih.gov |

| Aryl Chloride | Organotrifluoroborate | PdCl₂(AᵗaPhos)₂ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | up to 93 | nih.gov |

The Heck reaction provides a method for the arylation or vinylation of alkenes. organic-chemistry.org This palladium-catalyzed reaction can be employed to introduce functionalized side chains to the aryl-dioxolane core. liv.ac.ukresearchgate.net For example, the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base can lead to the formation of a new carbon-carbon bond. organic-chemistry.org The reaction tolerates a wide variety of functional groups, making it a versatile tool in organic synthesis. chemie-brunschwig.chmdpi.com

Directed Ortho-Metalation (DOM) and Lithiation Strategies for Regioselective Functionalization

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. organic-chemistry.orguwindsor.caacs.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For phenolic systems, the hydroxyl group itself can act as a directing group, although its acidity often requires protection. The dioxolane moiety, while primarily a protecting group for a carbonyl, can influence the acidity of nearby protons. However, more effective directing groups like carbamates are often employed to achieve high regioselectivity. uwindsor.caacs.org The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions. uwindsor.ca For instance, regioselective lithiation can be achieved by carefully selecting the base and reaction temperature, allowing for the introduction of functional groups at specific positions on the aromatic ring. researchgate.netresearchgate.net

Cyclization and Annulation Reactions Incorporating the Dioxolane Moiety

Cyclization and annulation reactions offer pathways to construct cyclic structures that incorporate the dioxolane ring. nih.govrsc.org These reactions can be used to build complex polycyclic systems from simpler starting materials.

Annulation reactions, which involve the formation of a new ring onto an existing one, have been used to synthesize various 1,2-dioxolanes. nih.gov For example, the reaction of alkenes with peroxycarbenium ions can lead to the formation of functionalizable 1,2-dioxolanes. nih.gov

Photolysis-induced cyclization is another strategy. For instance, the photolysis of p-[2-(2-chloromethyl-1,3-dioxolan-2-yl)ethyl]phenol results in a good yield of a spiro[1,3-dioxolane-2,2'-(1'H)-naphthalene] derivative, which can be subsequently hydrolyzed to a naphthalenone. rsc.org Furthermore, tandem reactions involving a dntb.gov.uanih.gov-hydride shift and a 6π-electrocyclic ring-closure of phenylallenes containing a 2-(1,3-dioxolan-2-yl) group have been shown to produce substituted naphthalenes. acs.org

Optimized Protecting Group Chemistry in Phenolic Systems and Acetal (B89532) Linkages

The strategic use of protecting groups is essential in the multi-step synthesis of complex molecules like functionalized 3-(1,3-dioxolan-2-yl)phenol. The dioxolane itself is a protecting group for a carbonyl, and its stability, along with the protection of the phenolic hydroxyl group, must be carefully managed. evitachem.comorganic-chemistry.org

Conditions for Selective Acetal Formation and Deprotection

The formation of the 1,3-dioxolane (B20135) ring is typically achieved by reacting the corresponding aldehyde or ketone with ethylene (B1197577) glycol under acidic conditions. evitachem.comorganic-chemistry.orgnih.gov A variety of acid catalysts can be used, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgmdpi.com The removal of water, often accomplished using a Dean-Stark apparatus, drives the reaction to completion. organic-chemistry.org

Table 2: Conditions for Acetal Formation

| Carbonyl Compound | Diol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethylene glycol | Fe₃O₄@SiO₂@HPW | 120 °C | 97 | mdpi.com |

| Benzaldehyde | Glycerol | Fe₃O₄@SiO₂@HPW | 120 °C, 1:1.15 molar ratio | 85.95 (conversion) | mdpi.comresearchgate.net |

| 4-hydroxy Benzaldehyde | Ethylene glycol | Silicotungstic acid modified Bentonite (B74815) | Reflux | - | scirp.org |

Deprotection of the dioxolane group is generally accomplished by acid-catalyzed hydrolysis. organic-chemistry.org The conditions for deprotection can be tuned to be selective. For example, mild acidic conditions can cleave the acetal without affecting other acid-sensitive groups. organic-chemistry.org In some cases, the choice of solvent can influence the outcome, with exchange reactions occurring in acetone. researchgate.net Reductive deprotection using reagents like nickel boride has also been reported, offering chemoselectivity where certain functional groups remain unaffected. researchgate.net

Orthogonal Protection Strategies for Multi-Step Synthesis

In syntheses involving multiple functional groups, orthogonal protection strategies are crucial. evitachem.com This approach allows for the selective removal of one protecting group in the presence of others. For the synthesis of functionalized this compound, this means that the protecting group on the phenol (B47542) and the dioxolane acetal can be removed under different conditions.

For example, a silyl (B83357) ether could be used to protect the phenolic hydroxyl group. Silyl ethers are typically cleaved under fluoride-mediated conditions (e.g., TBAF) or acidic conditions, depending on the specific silyl group. harvard.edu The dioxolane, being an acetal, is stable to many of the conditions used to manipulate silyl ethers but is cleaved by aqueous acid. organic-chemistry.org This difference in reactivity allows for the selective deprotection of either the phenol or the carbonyl group at different stages of a synthesis, enabling the targeted functionalization of the molecule. evitachem.comnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

A significant advancement in the sustainable synthesis of dioxolanes involves replacing corrosive and non-reusable homogeneous catalysts, like sulfuric acid or p-toluenesulfonic acid, with solid acid catalysts. nih.govorgsyn.org These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and allows for their reuse, thereby reducing chemical waste and cost. semanticscholar.org

Several classes of recyclable solid acids have proven effective for acetalization reactions relevant to the synthesis of this compound.

Sulphated Zirconia (SZ): This solid superacid is a highly efficient and reusable heterogeneous catalyst for acetalization. semanticscholar.orglookchem.com It has been successfully used in the protection of various carbonyl compounds, including aromatic aldehydes like o-hydroxybenzaldehyde, under mild or solvent-free conditions. semanticscholar.org Studies on benzaldehyde protection have shown that sulphated zirconia can be recycled and reused for at least four cycles with only a minimal loss in activity. semanticscholar.org The catalyst's high stability and chemoselectivity make it an environmentally friendly option. semanticscholar.org

Heteropolyacids (HPAs): HPAs, such as silicotungstic acid supported on materials like bentonite clay, are non-corrosive, environmentally benign alternatives to liquid acid catalysts. doi.org These supported catalysts demonstrate high activity and can be effectively reused.

Metal-Organic Frameworks (MOFs): MOFs, such as copper-containing [Cu₃(BTC)₂], have been employed as solid heterogeneous catalysts for the acetalization of various aromatic and aliphatic aldehydes. researchgate.net These catalysts show good reusability and structural stability over multiple cycles. nih.govresearchgate.net Fe-MIL-101, another MOF-based catalyst, has been shown to be reusable for over ten cycles in acetalization reactions without significant loss of activity. researchgate.net

Sulfamic Acid (H₂NSO₃H): As a non-volatile, stable, and inexpensive solid organic acid, sulfamic acid has been used as an efficient and recyclable catalyst for the acetalization of numerous carbonyl compounds, including p-hydroxybenzaldehyde. doi.org In reactions with other aldehydes, it has been reused for up to five times without a noticeable decrease in catalytic activity. doi.org

The reusability of these catalysts is a key feature of their green profile, as demonstrated in various acetalization reactions.

Table 1: Performance and Reusability of Various Solid Acid Catalysts in Acetalization Reactions Data based on reactions with benzaldehyde or structurally similar aromatic aldehydes.

| Catalyst | Substrate | Reusability (Cycles) | Reported Yield (Final Cycle) | Source(s) |

|---|---|---|---|---|

| Sulphated Zirconia | Benzaldehyde | 4 | 87% (Deprotection) | semanticscholar.org |

| Sulfamic Acid | Benzaldehyde | 5 | ~99% (Conversion) | doi.org |

| Fe-MIL-101 (MOF) | Benzaldehyde | 10 | >99% (Conversion) | researchgate.net |

Reducing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. The synthesis of this compound has been successfully adapted to solvent-free conditions, which offers significant environmental and economic benefits. researchgate.net

Solvent-Free Synthesis: Conducting the acetalization of hydroxybenzaldehydes under solvent-free conditions minimizes waste, reduces processing costs, simplifies product purification, and enhances safety. researchgate.net Several catalytic systems are particularly effective without a solvent. For instance, sulphated zirconia has been used to catalyze the formation of acylals from aldehydes, including o-hydroxybenzaldehyde, in the absence of any solvent, resulting in shorter reaction times and higher yields compared to conventional methods. semanticscholar.org Another approach involves grinding the aromatic carbonyl compound (e.g., vanillin, a hydroxybenzaldehyde derivative), a catalyst such as a calcium salt-silica mixture, and ethylene glycol together using a pestle and mortar, which provides the corresponding acetal in good yield without any solvent. unn.edu.ngresearchgate.net

Green Solvents: When a solvent is necessary, the focus shifts to using environmentally benign alternatives.

Deep Eutectic Solvents (DES): Natural Deep Eutectic Solvents (NADES) have emerged as green reaction media. researchgate.net Acidic NADES, such as a mixture of choline (B1196258) chloride and malonic acid, can act as both the solvent and the catalyst, eliminating the need for external additives. researchgate.net This system has been shown to be highly efficient for acetalization, allowing for easy product recovery and full recycling of the solvent system for at least ten cycles. researchgate.net

Ethereal Solvents: Green ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which form azeotropes with water, can be used with Dean-Stark apparatus to drive the acetalization reaction to completion. mdpi.com These solvents are considered more environmentally friendly than traditional options like benzene (B151609) or toluene. orgsyn.orgmdpi.com

Table 2: Comparison of Reaction Conditions for Acetalization of Aromatic Aldehydes

| Condition | Catalyst | Key Advantages | Source(s) |

|---|---|---|---|

| Solvent-Free | Sulphated Zirconia | Reduced waste, shorter reaction time, high yield | semanticscholar.org |

| Solvent-Free (Grinding) | Calcium Sulphate-Silica | Simple procedure, no heating required, good yield | unn.edu.ngresearchgate.net |

| Deep Eutectic Solvent | Choline Chloride/Malonic Acid | Recyclable solvent/catalyst system, high yield, no external catalyst needed | researchgate.net |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.uk Reactions with high atom economy are inherently less wasteful. rsc.org

The synthesis of this compound from 3-hydroxybenzaldehyde (B18108) and ethylene glycol is an acetalization, which is a type of condensation reaction. The only byproduct generated is water, which makes it a highly atom-economical process.

The atom economy can be calculated using the formula: omnicalculator.com Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this specific reaction: C₇H₆O₂ (3-hydroxybenzaldehyde) + C₂H₆O₂ (ethylene glycol) → C₉H₁₀O₃ (this compound) + H₂O

Table 3: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Reactant |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Reactant |

| Sum of Reactant MW | 184.19 | ||

| This compound | C₉H₁₀O₃ | 166.17 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Atom Economy (%) | | (166.17 / 184.19) x 100 = 90.2% | |

The calculated atom economy of approximately 90.2% is very high, indicating that most of the atoms from the reactants are incorporated into the final product. scranton.edu

Elucidating Reactivity and Transformational Chemistry of 3 1,3 Dioxolan 2 Yl Phenol

Electrophilic Aromatic Substitution Reaction Mechanisms on the Phenolic Ring

The phenolic ring of 3-(1,3-dioxolan-2-yl)phenol is susceptible to electrophilic aromatic substitution (EAS). evitachem.com The outcome of these reactions is dictated by the directing effects of the hydroxyl (-OH) and the 3-(1,3-dioxolan-2-yl) groups.

The hydroxyl group is a potent activating group and an ortho-, para-director. cognitoedu.orgsavemyexams.com It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the positions ortho and para to it. cognitoedu.orgorganicchemistrytutor.com Conversely, the 1,3-dioxolan-2-yl group, while having oxygen atoms with lone pairs, is generally considered to be electron-withdrawing due to the inductive effect of the oxygen atoms, which deactivates the ring. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. cognitoedu.orgwikipedia.org

Table 1: Directing Effects of Substituents on the Phenolic Ring

| Substituent | Type | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Activating | Ortho, Para |

Nucleophilic Reactions and Derivatization Strategies Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for nucleophilic reactions and derivatization. nih.gov Common strategies include O-alkylation and O-acylation to form ethers and esters, respectively. nih.govlibretexts.org

O-Alkylation: This involves the reaction of the phenoxide ion, formed by treating the phenol (B47542) with a base, with an alkyl halide. The choice of base and reaction conditions is crucial for achieving high yields.

O-Acylation: This is the reaction of the phenol with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org Selective acylation of the phenolic hydroxyl group over other functional groups can be achieved under specific conditions. researchgate.net For instance, using certain catalysts can promote the acylation of a phenolic hydroxyl over an alcoholic hydroxyl. nih.gov

Derivatization is a common technique used to modify the properties of phenols for analysis, for example, by gas chromatography-mass spectrometry (GC-MS). mdpi.com Silylation, alkylation, and acylation are common derivatization methods that increase the volatility and thermal stability of the analyte. libretexts.orgmdpi.com

Transformations and Stability of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality from which it is derived. Its stability and reactivity are critical aspects of its utility in multi-step syntheses.

Acid-Catalyzed Hydrolysis and Acetal (B89532) Cleavage Mechanisms

The 1,3-dioxolane ring is stable to bases and nucleophiles but is susceptible to cleavage under acidic conditions. organic-chemistry.org The mechanism of this acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comcolab.ws Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to regenerate the original aldehyde and ethylene (B1197577) glycol. masterorganicchemistry.com The hydrolysis can be catalyzed by both specific acid (H+) and general acids. masterorganicchemistry.comnih.gov

Ring-Opening, Rearrangement, and Transacetalization Reactions

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations. Reductive ring-opening can be achieved using reagents like lithium aluminum hydride (LiAlH4) in the presence of a Lewis acid such as aluminum chloride (AlCl3), yielding a hydroxy ether. cdnsciencepub.com The rate of this reductive cleavage is influenced by substituents on the dioxolane ring. cdnsciencepub.com

Transacetalization is another important reaction where the dioxolane group is exchanged with another diol or a carbonyl compound in the presence of an acid catalyst. capes.gov.brresearchgate.net This reaction proceeds through an initial O-acylation or O-alkylation, followed by a ring-opening and re-forming process. capes.gov.br Intramolecular transacetalization reactions have also been utilized to construct complex polycyclic systems. mdpi.com

Advanced Metal-Catalyzed Functionalizations and C-H Activation

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying organic molecules. nih.gov For phenols, the hydroxyl group can act as a directing group to guide metal catalysts to specific C-H bonds on the aromatic ring. researchgate.net

Palladium-catalyzed reactions, for instance, have been used for the ortho-alkenylation of unprotected phenols. researchgate.net While ortho- and para-functionalization are more common due to the directing effect of the hydroxyl group, methods for meta-C-H functionalization have also been developed, which is challenging due to the electronic preferences of the phenol ring. nih.gov One-pot C-H activation/borylation/oxidation protocols provide a route to meta-substituted phenols. nih.govacs.org Iridium catalysts are often employed for the borylation step. acs.org

These metal-catalyzed methods allow for the introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl groups, onto the phenolic ring of molecules like this compound, providing access to a diverse array of derivatives. nih.govuniovi.es

Table 2: Examples of Metal-Catalyzed Reactions on Phenols

| Reaction Type | Catalyst | Position Functionalized |

|---|---|---|

| Ortho-alkenylation | Palladium(II) | Ortho |

| C-H Borylation | Iridium complexes | Meta |

Stereoselective Syntheses and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or properties. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can involve the use of chiral catalysts or auxiliaries. For example, chiral Brønsted acids have been used for the catalytic asymmetric hydrophenoxylation of ynamides with biaryl phenols. rsc.org The stereoselective formation of substituted 1,3-dioxolanes can also be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method involves reacting the racemic phenol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. google.comgoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.orggoogle.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Research on 3 1,3 Dioxolan 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons, multi-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecule's connectivity. For 3-(1,3-Dioxolan-2-yl)phenol, these techniques are critical for linking the protons and carbons within the phenyl and dioxolane rings and, crucially, between them.

¹H and ¹³C NMR Spectral Data: The expected chemical shifts for this compound are predicted based on the shielding and deshielding effects of the hydroxyl and dioxolane substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-acetal | 5.7 - 5.9 | - |

| H-dioxolane | 4.0 - 4.2 (multiplet) | - |

| Ar-H (ortho to -OH) | 6.7 - 6.9 | - |

| Ar-H (para to -OH) | 7.1 - 7.3 | - |

| Ar-H (ortho to dioxolane) | 7.0 - 7.2 | - |

| C-acetal | - | 102 - 104 |

| C-dioxolane | - | 64 - 66 |

| C-OH | - | 155 - 158 |

| C-dioxolane (ipso) | - | 138 - 140 |

| Aromatic C | - | 113 - 130 |

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings (³JHH) within the molecule. Key correlations would be observed between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would definitively link the acetal (B89532) proton signal to the acetal carbon signal and the dioxolane methylene (B1212753) protons to their corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (²JCH and ³JCH) connectivity. Crucial correlations would be expected from the acetal proton to the ipso-carbon of the phenyl ring and to the carbons of the dioxolane ring. Likewise, aromatic protons would show correlations to the acetal carbon, confirming the attachment point of the dioxolane group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space. This could reveal through-space correlations between the acetal proton and the aromatic protons at the 2- and 4-positions, providing insights into the preferred conformation of the molecule in solution.

Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | Correlations among aromatic protons | Connectivity within the phenyl ring |

| HSQC | Acetal H ↔ Acetal C; Dioxolane H ↔ Dioxolane C | Direct C-H attachments |

| HMBC | Acetal H ↔ Phenyl ipso-C; Aromatic H's ↔ Acetal C | Connectivity between phenyl and dioxolane moieties |

| NOESY | Acetal H ↔ Aromatic H's at C2/C6 | Spatial proximity and conformational preferences |

In the solid state, molecules are fixed in a crystal lattice, and their NMR signals are influenced by anisotropic interactions that are averaged out in solution. Solid-state NMR (SSNMR), typically using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), provides valuable information on the solid-form of a compound. dtic.milirispublishers.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. SSNMR is a powerful tool for identifying and quantifying polymorphs. irispublishers.combruker.com Different polymorphs of this compound would have distinct packing arrangements and intermolecular interactions, resulting in measurable differences in their ¹³C chemical shifts. For example, the chemical shift of the phenolic carbon (C-OH) could vary between forms due to differences in hydrogen bonding networks. These distinct spectral fingerprints allow for the unambiguous identification and even quantification of different polymorphic forms in a bulk sample. nih.gov

Hypothetical ¹³C SSNMR Data for Two Polymorphs

| Carbon Atom | Polymorph A δ (ppm) | Polymorph B δ (ppm) |

|---|---|---|

| C-OH | 157.8 | 156.2 |

| C-acetal | 103.1 | 103.9 |

| C-dioxolane | 65.2 | 65.0 |

The 1,3-dioxolane (B20135) ring is not planar and can adopt various conformations, such as the envelope or twist forms. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals for the dioxolane protons and carbons.

Variable-temperature (VT) NMR is used to study these dynamic processes. rsc.orgnih.gov By lowering the temperature of the NMR experiment, the rate of conformational interconversion can be slowed. As the temperature decreases and passes the coalescence point, the initially sharp, averaged signals for the dioxolane protons (e.g., the -CH₂-CH₂- group) would broaden and eventually split into separate signals corresponding to the distinct axial and equatorial protons in the "frozen" conformer. Analyzing the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the conformational exchange process. rsc.org

Mass Spectrometry for Mechanistic Pathway Elucidation and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition. The molecular formula for this compound is C₉H₁₀O₃. HRMS can easily distinguish this from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thus confirming the molecular formula with high confidence.

Comparison of Exact Masses for C₉H₁₀O₃ Isomers

| Compound | Molecular Formula | Nominal Mass | Monoisotopic Mass |

|---|---|---|---|

| This compound | C₉H₁₀O₃ | 166 | 166.06299 |

| Veratraldehyde | C₉H₁₀O₃ | 166 | 166.06299 |

| Methyl 4-hydroxybenzoate (B8730719) | C₈H₈O₃ | 152 | 152.04734 |

| 2,4-dihydroxyacetophenone | C₈H₈O₃ | 152 | 152.04734 |

Note: Table illustrates the principle of HRMS in distinguishing compounds. While Veratraldehyde is an isomer, Methyl 4-hydroxybenzoate and 2,4-dihydroxyacetophenone are not, but serve to show how different formulas yield different exact masses.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique provides detailed structural information by revealing how a molecule breaks apart. nih.gov

For this compound, the molecular ion ([M]⁺• at m/z 166) would undergo characteristic fragmentation. The fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragments. Key fragmentation processes would likely involve the dioxolane ring and the bond connecting it to the phenyl group.

Plausible Fragmentation Pathways:

Loss of a neutral molecule: A common pathway for related structures is the loss of small, stable neutral molecules. For example, cleavage within the dioxolane ring could lead to the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da), resulting in an ion at m/z 122.

Formation of a benzoyl-type cation: Cleavage of the C-O bonds in the dioxolane ring could lead to a fragment corresponding to the 3-hydroxybenzoyl cation (m/z 121).

Phenolic Fragmentation: The aromatic ring itself can fragment, often by losing carbon monoxide (CO, 28 Da) after initial cleavages, a characteristic fragmentation of phenols. docbrown.info

Predicted MS/MS Fragments for this compound ([M]⁺• = 166)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z | Neutral Loss |

|---|---|---|---|

| 166 | [M - H]⁺ | 165 | H• |

| 166 | [3-hydroxybenzoyl]⁺ | 121 | C₂H₅O• |

| 166 | [M - C₂H₄O]⁺• | 122 | C₂H₄O |

| 121 | [C₆H₅O]⁺ | 93 | CO |

| 93 | [C₅H₅]⁺ | 65 | CO |

By carefully analyzing these fragmentation patterns, the connectivity and structural features of this compound can be confirmed and distinguished from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. americanpharmaceuticalreview.com These methods provide a molecular fingerprint by detecting the vibrations of covalent bonds, offering insights into the compound's functional groups and conformational isomers. americanpharmaceuticalreview.commdpi.com

In the analysis of this compound, the spectra are characterized by distinct bands corresponding to the vibrations of the phenol (B47542) ring, the dioxolane ring, and the interconnecting C-O bonds.

FT-IR Spectroscopy: The FT-IR spectrum is particularly sensitive to polar functional groups. The prominent, broad absorption band for the hydroxyl (-OH) group stretch of the phenol is expected in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O stretching of the phenol group is observed around 1200-1260 cm⁻¹. For the dioxolane moiety, characteristic C-O-C stretching vibrations are prominent in the 1000-1200 cm⁻¹ range, while CH₂ stretching vibrations are found in the 2850-3000 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR, being particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the phenol group give rise to strong bands in the 1400-1650 cm⁻¹ region. The symmetric "breathing" mode of the phenyl ring is a characteristically sharp and intense peak, typically observed near 1000 cm⁻¹. The dioxolane ring also exhibits characteristic Raman bands, which can be sensitive to its conformation (e.g., envelope or twisted forms). researchgate.netirb.hr

Conformational analysis can be performed by correlating observed spectral shifts with theoretical calculations (e.g., Density Functional Theory, DFT). derpharmachemica.com Changes in the frequencies and intensities of specific bands, particularly those related to the dioxolane ring and the linkage to the phenyl group, can indicate the presence of different conformers in solution or in the solid state. core.ac.uk

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | ~3400 (broad) | Weak | Phenolic hydroxyl group |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Phenyl ring |

| Aliphatic C-H stretch | 2850-2980 | 2850-2980 | Dioxolane ring CH₂ |

| Aromatic C=C stretch | ~1600, ~1500, ~1450 | ~1600 (strong), ~1500 | Phenyl ring |

| C-O stretch (Phenol) | ~1230 | Present | Aryl C-O |

| C-O-C stretch (Acetal) | 1040-1150 (multiple strong bands) | Present | Dioxolane ring |

| Phenyl Ring Breathing | Weak | ~1000 (strong, sharp) | Symmetric ring vibration |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Torsion Angle Analysis

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a crystalline compound. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed. uol.de

For this compound, SC-XRD would provide unambiguous data on the geometry of both the phenol and dioxolane rings. Studies on analogous compounds, such as 2-(1,3-Dioxolan-2-yl)phenol and 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline, show that the dioxolane ring typically adopts a non-planar conformation, often described as an envelope or a twisted form. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Parameters from Analogous Dioxolanyl-Substituted Aromatics

| Parameter | Typical Value | Significance |

|---|---|---|

| Dioxolane Ring Conformation | Envelope or Twisted | Defines the 3D shape of the acetal group. researchgate.netresearchgate.net |

| C(aryl)-C(acetal) Bond Length | ~1.51 Å | Standard single bond length between sp² and sp³ carbons. |

| O-C-O Bond Angle (Dioxolane) | ~105-108° | Reflects the geometry of the five-membered ring. |

| C(aryl)-C(acetal)-O-C Torsion Angle | Variable | Describes the orientation of the dioxolane ring relative to the phenol ring. |

| Intermolecular Interactions | O-H···O Hydrogen Bonding | Governs the crystal packing and supramolecular architecture. researchgate.net |

Powder X-ray Diffraction for Phase Identification in Polycrystalline Samples

Powder X-ray diffraction (PXRD) is a vital technique for the analysis of bulk crystalline materials. libretexts.org Instead of a single crystal, a fine powder of the material is analyzed, producing a diffraction pattern that is characteristic of the crystalline phases present. libretexts.org

For this compound, PXRD is primarily used for:

Phase Identification: The obtained diffraction pattern can be compared against a database or a pattern calculated from single-crystal data to confirm the identity and phase purity of a synthesized batch.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing potential polymorphs, which can have different physical properties.

Bulk Sample Purity: The absence of peaks from starting materials or byproducts confirms the purity of the bulk sample. The technique is sensitive to crystalline impurities.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to a specific crystalline structure. cambridge.orgresearchgate.net

Advanced Chromatographic Techniques for Separation and Research Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction mixtures, quantifying its concentration, and assessing its purity by detecting and identifying impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for phenolic compounds. mdpi.com

In a typical setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, commonly a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. internationaloliveoil.orgub.edu this compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis or Diode-Array Detector (DAD), with the wavelength set to an absorption maximum for the phenol chromophore (typically around 270-280 nm). internationaloliveoil.org

This method allows for:

Quantitative Analysis: By comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration, the exact amount of the compound in a sample can be determined.

Impurity Profiling: The high resolution of HPLC enables the separation of closely related impurities, such as isomers, precursors, or degradation products. researchgate.net A DAD can provide UV spectra for each peak, aiding in impurity identification. mdpi.com

Table 3: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com Due to the polarity and relatively low volatility of the phenolic -OH group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and thermal degradation.

To overcome this, a derivatization step is commonly employed to convert the polar -OH group into a more volatile and thermally stable functional group. epa.gov A frequent approach for phenols is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net

The resulting volatile TMS ether of this compound can then be readily analyzed by GC-MS. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a DB-5ms). researchgate.net Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive structural identification. mdpi.com

Table 4: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA (to form TMS ether) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the characterization of chiral molecules. For this compound, which possesses a chiral center at the C2 position of the dioxolane ring, chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary analytical technique for separating and quantifying its enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and subsequent quantification.

The successful chiral separation of 1,3-dioxolane derivatives has been demonstrated using various polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose. nih.govmdpi.com These CSPs are known for their broad applicability in resolving a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in variations in their elution times from the column.

In a typical research setting, the development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to achieve optimal resolution between the (R)- and (S)-enantiomers. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, significantly influences the retention and selectivity of the separation. nih.gov Temperature and flow rate are other critical parameters that can be adjusted to improve the resolution of the enantiomeric peaks. sigmaaldrich.com

Once a satisfactory separation is achieved, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Detailed Research Findings

While specific studies on the chiral chromatography of this compound are not extensively documented in publicly available literature, research on analogous 1,3-dioxolane structures provides valuable insights into the expected chromatographic behavior. For instance, studies on other chiral 1,3-dioxolanes have reported successful enantioseparation using polysaccharide-based columns like Chiralcel OD-H (cellulose-based) or Chiralpak AD (amylose-based). researchgate.net

The following interactive data table illustrates a hypothetical, yet representative, set of experimental conditions and results for the chiral HPLC analysis of a sample of this compound. This data is based on typical findings for similar compounds and serves to exemplify the type of data generated in such an analysis.

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 275 nm (UV) |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.2 min |

| Resolution (Rs) | 2.1 |

| Peak Area (Enantiomer 1) | 85000 |

| Peak Area (Enantiomer 2) | 15000 |

| Calculated Enantiomeric Excess (ee) | 70% |

This table demonstrates a successful baseline separation of the two enantiomers, as indicated by the resolution value (Rs) being greater than 1.5. The significant difference in peak areas allows for the precise calculation of the enantiomeric excess of the analyzed sample. Such detailed chromatographic data is fundamental for validating the stereochemical outcome of asymmetric syntheses of this compound and for ensuring the enantiopurity of the final product.

Computational and Theoretical Investigations of 3 1,3 Dioxolan 2 Yl Phenol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is widely employed to calculate molecular properties, including electronic energies, orbital distributions, and spectroscopic parameters, providing a robust framework for understanding molecular reactivity. researchgate.netijesi.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ijaemr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. ijaemr.com

For 3-(1,3-Dioxolan-2-yl)phenol, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals.

HOMO: The HOMO is typically delocalized over the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. This distribution indicates that these regions are the most susceptible to electrophilic attack.

LUMO: The LUMO is generally distributed over the aromatic ring, with significant contributions from the carbon atoms. This suggests that the phenyl ring is the likely site for nucleophilic attack.

The calculated energies of these orbitals allow for the determination of various reactivity descriptors. A smaller HOMO-LUMO gap implies a higher propensity for the molecule to engage in chemical reactions. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: The values presented are representative and derived from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G(d,p)). Actual values may vary with the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ugm.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are characteristic of nucleophilic sites, prone to attack by electrophiles. For this compound, these regions are concentrated around the oxygen atoms of the hydroxyl and dioxolane groups due to their high electronegativity and lone pairs of electrons. imist.ma

Positive Regions (Blue): These areas signify a deficiency of electrons and represent electrophilic sites, which are susceptible to nucleophilic attack. The most positive potential is typically located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. core.ac.uk

Neutral Regions (Green): These areas, primarily over the carbon backbone of the phenyl ring, represent regions of relatively neutral potential.

The MEP analysis provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from FMO theory to predict sites of chemical interaction. ugm.ac.id

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. nih.gov For this compound, key predicted vibrational modes include the O-H stretching of the phenol group, aromatic C-H stretching, C-O stretching vibrations, and the characteristic vibrations of the dioxolane ring.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3550-3600 | Phenolic hydroxyl group |

| Aromatic C-H Stretch | 3050-3150 | Phenyl ring C-H bonds |

| Aliphatic C-H Stretch | 2850-2980 | Dioxolane ring C-H bonds |

| Aromatic C=C Stretch | 1500-1600 | Phenyl ring stretching |

| C-O Stretch | 1200-1300 | Phenolic C-O bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenolic OH | 5.0 - 6.0 | - |

| Aromatic CH | 6.7 - 7.5 | 115 - 158 |

| Dioxolane CH (methine) | 5.7 - 5.9 | 102 - 105 |

Note: Predicted shifts are relative to a standard (e.g., TMS) and can be influenced by solvent choice in experimental measurements.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com MD simulations provide detailed information about the conformational landscape of a molecule and how its structure and dynamics are influenced by the surrounding environment, such as a solvent. nih.govresearchgate.net

The conformational flexibility of this compound is primarily determined by rotation around the single bond connecting the phenyl and dioxolane rings, as well as the orientation of the hydroxyl group. The dioxolane ring itself is not planar and typically adopts an "envelope" or "twist" conformation. researchgate.netresearchgate.net

MD simulations can explore the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers (torsional barriers) that separate them. Key rotational degrees of freedom include:

The dihedral angle defined by the C-C bond linking the two rings.

The orientation of the phenolic -OH group.

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. mdpi.comnih.gov

For this compound, a polar molecule, interactions with polar solvents (e.g., water, methanol) are particularly important. Key solvent effects that can be studied include:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of these hydrogen bonds.

Solvation Shells: The simulations reveal the structure of the solvent molecules immediately surrounding the solute, known as the solvation shell. The organization of this shell affects the molecule's solubility and conformational preferences.

Conformational Changes: The presence of a solvent can stabilize certain conformers over others. For instance, a polar solvent might favor conformations where the polar groups are more exposed, enhancing interactions with the solvent. mdpi.com

By simulating the molecule in different solvents, MD provides a dynamic picture of how environmental factors influence its structural and dynamic properties.

Reaction Mechanism Elucidation through Computational Transition State Analysis

While specific computational transition state analyses for reactions directly involving this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining studies of analogous systems. The core reactive feature of this molecule, aside from the phenolic hydroxyl group, is the 1,3-dioxolane (B20135) ring, which is a cyclic acetal (B89532). Computational chemistry provides powerful tools to elucidate the mechanisms of acetal formation and hydrolysis, which are fundamental to the chemistry of this compound.

The acid-catalyzed hydrolysis of acetals, the reverse of their formation, is a well-studied reaction. chemistrysteps.comresearchgate.netorganicchemistrytutor.com Computational transition state analysis for this class of reactions typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction pathway. This allows for the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through the following key steps, each of which can be modeled computationally:

Protonation of an oxygen atom in the dioxolane ring: This initial step activates the acetal for cleavage.

Cleavage of a carbon-oxygen bond: This leads to the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net This step is often the rate-determining step of the reaction. researchgate.net

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the oxonium ion.

Deprotonation to form a hemiacetal: A proton is transferred from the newly added water molecule.

Protonation of the second oxygen atom: The remaining alkoxy group is protonated.

Cleavage of the second carbon-oxygen bond: This results in the formation of a protonated aldehyde or ketone.

Final deprotonation: This yields the final carbonyl compound and the diol.

Computational transition state analysis would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products for each of these steps. The calculated activation energy (the energy difference between the reactants and the transition state) for the rate-determining step can provide a quantitative measure of the reaction rate.

For a molecule like this compound, computational studies could explore how the phenolic hydroxyl group and its position on the benzene (B151609) ring influence the stability of the transition states and intermediates during the hydrolysis of the dioxolane ring. For instance, the electron-donating or withdrawing nature of the hydroxyl group could affect the stability of the oxonium ion intermediate.

QSAR and QSPR Studies for Structure-Reactivity/Property Relationships (excluding clinical/safety)

This compound can be considered both a substituted phenol and a derivative of 3-hydroxybenzaldehyde (B18108) (where the aldehyde is protected as a cyclic acetal). Therefore, QSAR and QSPR studies on these classes of compounds can provide insights into how structural modifications are expected to influence the properties of this compound.

QSAR Studies on Phenolic Compounds:

QSAR models have been developed for various activities of phenolic compounds, such as their antioxidant properties. nih.govresearchgate.netimist.maimist.ma These models typically use a range of molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). imist.maimist.ma

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and molecular weight. nih.gov

A typical QSAR study on phenolic antioxidants might reveal that the antioxidant activity is correlated with the energy of the Highest Occupied Molecular Orbital (E-HOMO), where a higher E-HOMO indicates a greater ability to donate an electron. imist.ma

QSPR Studies on Substituted Benzaldehydes:

QSPR models have been successfully applied to predict various physicochemical properties of substituted benzaldehydes. For example, a study on the prediction of the ¹⁷O NMR carbonyl chemical shifts of 50 substituted benzaldehydes utilized a variety of electronic and steric descriptors. acs.orgunicamp.brnih.gov The descriptors were calculated after geometry optimization of the molecules using semi-empirical methods. acs.orgunicamp.brnih.gov

The following table illustrates the types of descriptors that could be used in a QSPR study of substituted benzaldehydes and, by extension, could be relevant for predicting the properties of this compound.

| Descriptor Category | Example Descriptors | Predicted Property |

| Electronic | Dipole moment, Partial charge on the carbonyl oxygen, HOMO/LUMO energies | ¹⁷O NMR chemical shift acs.orgunicamp.brnih.gov |

| Steric | Molecular volume, Surface area, Ovality | Chromatographic retention time |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point |

| Thermodynamic | Heat of formation, Molar refractivity | Solubility |

Future Research Directions and Emerging Paradigms for 3 1,3 Dioxolan 2 Yl Phenol

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The conventional synthesis of 3-(1,3-Dioxolan-2-yl)phenol typically involves the acid-catalyzed acetalization of 3-hydroxybenzaldehyde (B18108) with ethylene (B1197577) glycol. Future research is poised to move beyond these traditional methods, exploring more efficient, selective, and sustainable catalytic systems.

The development of novel heterogeneous catalysts is another critical area of research. Metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) with tunable porosity and active sites could be designed to catalyze the acetalization with high efficiency and selectivity. These solid catalysts offer the advantage of easy separation and recyclability, contributing to more sustainable manufacturing processes. Furthermore, biocatalysis, employing enzymes or whole-cell systems, presents an intriguing possibility for the highly selective and environmentally benign synthesis of this compound and its derivatives.

| Catalytic System | Potential Advantages | Research Focus |

| Photo-organocatalysis | Mild reaction conditions, high selectivity, reduced energy consumption. | Development of efficient and stable organic photocatalysts. |

| Mechanochemistry | Solvent-free or low-solvent conditions, enhanced reaction rates. | Optimization of reaction parameters and scalability. |

| Metal-Organic Frameworks (MOFs) | High catalytic activity, tunability of active sites, recyclability. | Design of MOFs with optimal pore size and Lewis/Brønsted acidity. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering for acetalization reactions. |

Advanced Functionalization and Derivatization Strategies for Novel Scaffolds

The aromatic ring and the phenolic hydroxyl group of this compound are prime targets for advanced functionalization, enabling the creation of a diverse array of novel molecular scaffolds. Future research will likely focus on direct C-H bond functionalization, a powerful tool for introducing new substituents onto the aromatic ring in an atom-economical manner.

Transition-metal-catalyzed C-H activation will be instrumental in achieving regioselective alkylation, arylation, and halogenation of the phenol (B47542) ring. rsc.org The development of directing groups that can be temporarily installed on the phenolic oxygen will be crucial for controlling the position of functionalization (ortho, meta, or para). This approach allows for the precise synthesis of complex derivatives that would be challenging to obtain through classical methods.

Furthermore, the derivatization of the phenolic hydroxyl group itself will continue to be an area of interest. The synthesis of novel ethers, esters, and carbamates can lead to compounds with tailored physical, chemical, and biological properties. These derivatization strategies are essential for applications in materials science, agrochemicals, and pharmaceuticals.

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts |

| C-H Alkylation | Ortho/Meta to hydroxyl | Alkenes, Alcohols / Transition metal catalysts (e.g., Rh, Ru, Pd) |

| C-H Arylation | Ortho/Meta to hydroxyl | Aryl halides, Arylboronic acids / Transition metal catalysts (e.g., Pd, Cu) |

| Hydroxyl Derivatization | Phenolic -OH | Alkyl halides, Acyl chlorides, Isocyanates / Base or catalyst |

Integration into Multi-component and Flow Chemistry Reaction Systems

The integration of this compound and its precursor, 3-hydroxybenzaldehyde, into multi-component reactions (MCRs) and flow chemistry systems represents a significant paradigm shift towards more efficient and automated chemical synthesis.

MCRs, where three or more reactants combine in a single pot to form a complex product, offer substantial advantages in terms of step-economy and molecular diversity. nih.govresearchgate.net 3-Hydroxybenzaldehyde, with its aldehyde and phenol functionalities, is an ideal candidate for participation in various MCRs, such as the Ugi, Passerini, and Biginelli reactions. nih.gov The resulting complex molecules, incorporating the 3-(1,3-Dioxolan-2-yl)phenyl moiety, could be rapidly screened for biological activity or material properties.

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, provides enhanced control over reaction parameters, improved safety, and facile scalability. nih.govpolimi.it The synthesis of this compound itself can be adapted to a continuous flow process, allowing for higher throughput and reproducibility. Subsequently, this in-situ generated intermediate can be directly channeled into further functionalization or multi-component reactions within an integrated flow system, creating a streamlined and automated "synthesis-to-application" platform. uc.pt

| Reaction System | Key Advantages | Future Research Directions |

| Multi-component Reactions (MCRs) | High atom and step economy, rapid generation of molecular diversity. | Design of novel MCRs involving 3-hydroxybenzaldehyde and its derivatives. |

| Flow Chemistry | Enhanced process control, improved safety, scalability, automation. | Development of integrated flow systems for the synthesis and derivatization of this compound. |

Development of Novel Sustainable Applications and Circular Economy Contributions

The principles of sustainability and the circular economy are increasingly driving chemical research. For this compound, this translates to exploring its synthesis from renewable feedstocks and its application in the development of sustainable materials and processes.

The precursors, 3-hydroxybenzaldehyde and ethylene glycol, can potentially be derived from bio-based sources. Lignin, a major component of biomass, is a rich source of aromatic compounds, including precursors to 3-hydroxybenzaldehyde. nih.gov Ethylene glycol can be produced from the fermentation of sugars or the catalytic conversion of biomass-derived intermediates. rsc.orgbohrium.com The development of efficient and economically viable pathways from these renewable feedstocks to this compound is a key research goal.

Furthermore, exploring the circularity of products derived from this compound is crucial. This involves designing materials that can be easily recycled or upcycled at the end of their life cycle. For instance, developing reversible polymer chemistries or chemical recycling processes for polymers incorporating the this compound scaffold would be a significant contribution to a circular economy.

| Sustainability Aspect | Research Focus | Potential Impact |

| Renewable Feedstocks | Synthesis from lignin-derived aromatics and bio-based ethylene glycol. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Sustainable Materials | Development of biodegradable polymers, bio-resins, and coatings. | Creation of environmentally friendly materials with enhanced properties. |

| Circular Economy | Design for recyclability and chemical upcycling of derived products. | Minimization of waste and promotion of resource efficiency. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful driver of innovation. For this compound, computational modeling can significantly accelerate the discovery and optimization of new synthetic routes and functionalization strategies.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the reactivity of different sites on the molecule, and screen for optimal catalysts. researchgate.netacs.org For instance, computational studies can help in understanding the mechanism of unconventional acetalization reactions or predict the regioselectivity of C-H functionalization under various catalytic conditions. rsc.org This in-silico screening can guide experimental efforts, saving time and resources.

Molecular modeling can also be used to predict the properties of novel derivatives of this compound. By simulating the interactions of these molecules with biological targets or their performance in material applications, researchers can prioritize the synthesis of the most promising candidates. This integrated approach, where computational predictions are validated and refined through experimental work, will be essential for unlocking the full potential of this versatile chemical compound.

| Computational Method | Application Area | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism elucidation, catalyst screening, reactivity prediction. | Rational design of more efficient and selective synthetic methods. |

| Molecular Dynamics (MD) Simulations | Prediction of material properties, simulation of interactions with biological targets. | Prioritization of synthetic targets for specific applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions and complex catalytic systems. | Understanding and engineering of biocatalytic pathways. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)phenol?

- Methodology :

- Dioxolane Ring Formation : React a diol (e.g., ethylene glycol) with a carbonyl-containing phenolic precursor (e.g., 3-hydroxybenzaldehyde) under acidic conditions to form the dioxolane ring via acetal protection .

- Oxidation of Propenyl Derivatives : Use potassium permanganate (KMnO₄) in aqueous media to oxidize allyl-substituted precursors to introduce hydroxyl groups, followed by acetal protection .

- Grignard Reagent Coupling : Employ organomagnesium reagents (e.g., phenylmagnesium bromide) to introduce the dioxolane moiety to phenolic frameworks, though this requires careful control of reaction conditions to avoid over-substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the dioxolane ring (δ ~4.8–5.2 ppm for acetal protons) and phenolic hydroxyl group (δ ~5.5–6.0 ppm, broad) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing intramolecular hydrogen bonds and dihedral angles between the dioxolane ring and aromatic system .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with fragmentation patterns revealing acetal cleavage .

Advanced Research Questions

Q. How does the electronic nature of the dioxolane ring influence the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Electron-Donating Effects : The oxygen atoms in the dioxolane ring donate electron density to the aromatic system, activating para/ortho positions for electrophilic attack (e.g., nitration or halogenation). Compare regioselectivity with non-substituted phenols using DFT calculations .